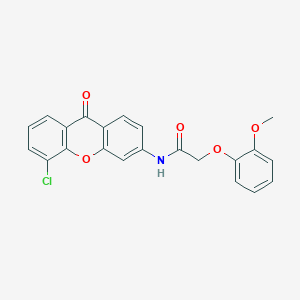![molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0](/img/structure/B2792907.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. It is related to Trazodone, a compound used in medicine .
Synthesis Analysis
The synthesis of related compounds often involves a Mannich reaction . The product is typically purified by crystallization and characterized by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of “this compound” can be assigned by HRMS, IR, 1H, and 13C NMR experiments . The compound’s structure is also represented by its SMILES and InChI strings .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds have been synthesized via a Mannich reaction .科学的研究の応用
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and signal transduction pathways. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the body. Additionally, this compound has been used in the development of new drugs and therapeutic agents, as well as in the study of gene expression and regulation.
作用機序
Target of Action
Related compounds have been found to interact with dopamine receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially modulating the activity of these targets and inducing changes in cellular function .
Biochemical Pathways
Given the potential interaction with dopamine receptors, it is possible that this compound may influence pathways related to neurotransmission .
Result of Action
Based on the potential interaction with dopamine receptors, it is possible that this compound may influence cellular functions related to neurotransmission .
実験室実験の利点と制限
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile has a number of advantages for laboratory experiments. It is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound does have some limitations for laboratory experiments. It has been found to interact with a variety of proteins, making it difficult to study its effects on specific proteins. Additionally, it is not very water soluble, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the study of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile. It could be used to further study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the body. Additionally, it could be used to further study the effects of gene expression and regulation, as well as the effects of protein-protein interactions. Finally, it could be used to develop new drugs and therapeutic agents, as well as to study the effects of drugs on various metabolic pathways.
合成法
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile is synthesized through a multi-step process, starting with the reaction of 3-chlorophenyl piperazine and acetonitrile. This reaction is carried out in a solvent such as methanol or ethanol, and yields this compound as the final product. The reaction is typically carried out at room temperature and is highly efficient, with yields of up to 95% being reported.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOTGAMVFQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)

![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)

![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
